3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(furan-2-ylmethyl)propanamide
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Overview
Description
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(furan-2-ylmethyl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrimidinediones, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(furan-2-ylmethyl)propanamide typically involves multiple steps, starting with the formation of the pyrimidinedione core. One common synthetic route includes the reaction of a suitable pyrimidinedione derivative with a furan-2-ylmethylamine under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: : The pyrimidinedione core can be reduced to form pyrimidinedione derivatives with different functional groups.
Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Reduced pyrimidinedione derivatives.
Substitution: : Amide derivatives with different substituents.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(furan-2-ylmethyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other similar pyrimidinedione derivatives, such as:
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-11(13(19)17(2)14(20)16-9)5-6-12(18)15-8-10-4-3-7-21-10/h3-4,7H,5-6,8H2,1-2H3,(H,15,18)(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIIEKRJEVIXSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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